N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide
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Overview
Description
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide is a complex organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Core: Starting with a suitable precursor, the carbazole core can be synthesized through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the 6th position using methanol and a suitable catalyst.
Indole Derivative Formation: Synthesis of the indole derivative through Fischer indole synthesis or other methods.
Coupling Reaction: Coupling the carbazole and indole derivatives using acylation or amidation reactions.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.
Reduction: Reduction reactions can target the carbazole or indole rings, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the carbazole or indole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce fully hydrogenated carbazole or indole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent for various diseases.
Biological Studies: Use as a probe or marker in biochemical assays.
Industry
Chemical Industry: Applications in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds with similar carbazole cores but different substituents.
Indole Derivatives: Compounds with indole structures and various functional groups.
Uniqueness
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide is unique due to its specific combination of carbazole and indole moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C24H25N3O2 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-methyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C24H25N3O2/c1-14-18(16-6-3-4-8-20(16)25-14)13-23(28)26-22-9-5-7-17-19-12-15(29-2)10-11-21(19)27-24(17)22/h3-4,6,8,10-12,22,25,27H,5,7,9,13H2,1-2H3,(H,26,28) |
InChI Key |
PUXRNMXGPBHKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
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